molecular formula C9H9NS2 B13954257 6-Methyl-2-(methylthio)benzo[d]thiazole CAS No. 3507-35-5

6-Methyl-2-(methylthio)benzo[d]thiazole

Katalognummer: B13954257
CAS-Nummer: 3507-35-5
Molekulargewicht: 195.3 g/mol
InChI-Schlüssel: PEFQUUGHMHMZSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-(methylthio)benzo[d]thiazole is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzothiazole ring with a methyl group at the 6th position and a methylthio group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylthio)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 5th position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-(methylthio)benzo[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the production of dyes, biocides, and fungicides.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylbenzothiazole: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    2-(Methylthio)benzothiazole: Similar structure but without the methyl group at the 6th position.

Uniqueness

6-Methyl-2-(methylthio)benzo[d]thiazole is unique due to the presence of both a methyl group and a methylthio group, which enhances its reactivity and potential biological activities. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its simpler analogs.

Eigenschaften

CAS-Nummer

3507-35-5

Molekularformel

C9H9NS2

Molekulargewicht

195.3 g/mol

IUPAC-Name

6-methyl-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NS2/c1-6-3-4-7-8(5-6)12-9(10-7)11-2/h3-5H,1-2H3

InChI-Schlüssel

PEFQUUGHMHMZSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(S2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.